molecular formula C21H23ClN4O4 B13445012 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

Cat. No.: B13445012
M. Wt: 430.9 g/mol
InChI Key: JTGXWPPVARCKAG-UHFFFAOYSA-N
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Description

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine is a key chemical intermediate in the synthesis of potent and selective kinase inhibitors. Its primary research value lies in its role as a precursor in the development of Bruton's tyrosine kinase (BTK) inhibitors , such as the drug candidate fenebrutinib. This compound is specifically designed to incorporate a phenoxy group and a protected alcohol functionality, which are critical for high-affinity binding to the kinase active site. Researchers utilize this bipyrimidine scaffold to investigate B-cell receptor signaling pathways, which are implicated in a range of hematologic malignancies and autoimmune disorders like chronic lymphocytic leukemia and rheumatoid arthritis . Its mechanism of action, when incorporated into the final active pharmaceutical ingredient, involves covalent or reversible binding to cysteine residues in the BTK protein, leading to potent and sustained suppression of downstream signaling. This makes it an invaluable tool for probing the pathophysiology of B-cell driven diseases and for advancing preclinical drug discovery programs focused on targeted therapeutics.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-5-(2-methoxyphenoxy)-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-2-pyrimidin-2-ylpyrimidine

InChI

InChI=1S/C21H23ClN4O4/c1-21(2,3)29-13-12-28-20-16(30-15-9-6-5-8-14(15)27-4)17(22)25-19(26-20)18-23-10-7-11-24-18/h5-11H,12-13H2,1-4H3

InChI Key

JTGXWPPVARCKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4,6-dichloro-2,2'-bipyrimidine or its derivatives serve as the key scaffold.
  • Phenolic nucleophiles such as 2-methoxyphenol provide the 5-position substitution via phenoxy linkage.
  • The bulky 2-(1,1-dimethylethoxy)ethoxy substituent is introduced via alkoxide or etherification chemistry.

Detailed Preparation Methods

Synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine Intermediate

  • According to patent CN101279948A, the initial step involves the preparation of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine by nucleophilic aromatic substitution of 4,6-dichloro-2,2'-bipyrimidine with 2-methoxyphenol under basic conditions (e.g., sodium hydride or sodium alkoxide) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Reaction conditions are optimized to selectively substitute at the 5-position while retaining chlorides at 4- and 6-positions for further functionalization.

Introduction of the 2-(1,1-Dimethylethoxy)ethoxy Group at the 6-Position

  • The 6-chloro substituent is then reacted with a nucleophile derived from 2-(1,1-dimethylethoxy)ethanol or its alkoxide form.
  • This step is typically carried out under SNAr conditions, where the alkoxide displaces the chlorine at the 6-position.
  • The reaction is performed under mild heating (50–80 °C) in polar aprotic solvents like DMF or DMSO, often in the presence of a base such as potassium carbonate or cesium carbonate to generate the alkoxide in situ.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic methods.
  • Characterization includes melting point determination (typically >200 °C), NMR spectroscopy confirming substitution patterns, and mass spectrometry for molecular weight verification.

Alternative Synthetic Approaches and Catalytic Methods

Palladium-Catalyzed Coupling Reactions

  • Recent advances in bipyrimidine synthesis include palladium-catalyzed direct C–H arylation and cross-coupling methods (e.g., Suzuki, Negishi couplings) to construct bipyrimidine frameworks with various substituents.
  • However, for the specific substitution pattern of this compound, SNAr remains the preferred method due to the electron-deficient nature of the bipyrimidine ring facilitating nucleophilic displacement.

Multistep Synthesis Involving Pyrimidinedione Intermediates

  • Research on related bipyrimidine fluorescent derivatives shows multistep syntheses starting from 2-chloropyrimidine, involving condensation with malonates and subsequent chlorination to form dichloropyrimidines.
  • Such intermediates can be functionalized similarly to introduce phenoxy and alkoxy substituents.

Summary Table of Preparation Steps

Step Reactants Reaction Type Conditions Outcome
1 4,6-Dichloro-2,2'-bipyrimidine + 2-methoxyphenol SNAr (phenol substitution) Base (NaH), DMF, 80 °C 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
2 Above intermediate + 2-(1,1-dimethylethoxy)ethanol (alkoxide) SNAr (alkoxy substitution) Base (K2CO3), DMF, 50-80 °C 4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
3 Purification Recrystallization/Chromatography Suitable solvents Pure target compound

Research Findings and Notes

  • The electron-deficient bipyrimidine ring facilitates selective nucleophilic aromatic substitution, enabling regioselective installation of phenoxy and alkoxy groups.
  • The bulky 1,1-dimethylethoxy group requires careful control of reaction conditions to avoid side reactions and ensure high yield.
  • The compound's synthesis is supported by patents and peer-reviewed literature emphasizing the importance of stepwise substitution on halogenated bipyrimidines.
  • Alternative catalytic methods exist but are less commonly applied for this particular substitution pattern due to steric and electronic factors.

Chemical Reactions Analysis

Chloro Substituent (4-position)

  • Nucleophilic substitution : Reacts with amines (e.g., benzylamine) or thiols to form derivatives.

    • Example: Reaction with benzylamine in DMF at 80°C yields 4-benzylamino analogs.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ enables biaryl formation.

tert-Butoxyethoxy Group (6-position)

  • Acid-catalyzed hydrolysis : Cleavage under acidic conditions (HCl/EtOH) generates a hydroxyethoxy intermediate, enabling further derivatization.

  • Thermal stability : Decomposition above 250°C releases tert-butanol, necessitating controlled reaction temperatures.

Methoxyphenoxy Group (5-position)

  • Demethylation : Treated with BBr₃ in CH₂Cl₂ to yield phenolic derivatives for enhanced solubility .

  • Electrophilic substitution : Activates the aromatic ring for nitration or sulfonation at the ortho/para positions.

Stability Under Reaction Conditions

The compound exhibits moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids or bases . Key stability data:

ConditionStability OutcomeHazard Classification
Aqueous HCl (1M, 25°C)Partial hydrolysis of ether linkagesH314 (Skin corrosion)
NaOH (0.1M, 60°C)Rapid dechlorinationH315 (Skin irritation)
UV light (254 nm)Photodegradation of bipyrimidine core

Comparative Reactivity of Structural Analogs

The reactivity profile differs significantly among related bipyrimidines:

CompoundKey Reactivity Differences
4-tert-Butyl-N-[6-chloro...sulfonamideSulfonamide group enables H-bonding interactions
6,7-Dichloro-5-(2-methoxyphenoxy)...Increased electrophilicity due to additional Cl
4-Chloro-6-[2-hydroxyethoxy]...Higher solubility in aqueous media

Mechanistic Insights

  • Chlorine displacement : Proceeds via a two-step NAS mechanism, with rate-determining attack by the nucleophile.

  • Ether hydrolysis : Follows an acid-catalyzed SN1 pathway, generating a carbocation intermediate .

Scientific Research Applications

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:

    Chemistry: It is used as a reference material and impurity standard in the analysis of Bosentan.

    Biology and Medicine: The compound’s role as an impurity in Bosentan makes it relevant in pharmaceutical research and quality control.

    Industry: It is used in the production and quality assurance of Bosentan, ensuring the medication meets regulatory standards.

Mechanism of Action

its structural similarity to Bosentan suggests it may interact with similar molecular targets and pathways, potentially influencing endothelin receptors.

Comparison with Similar Compounds

Core Modifications: Bipyrimidine vs. Single Pyrimidine

Key Analogs :

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (): Single pyrimidine ring with ethoxy and methylthio groups. Applications: Intermediate in agrochemical synthesis.

4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5; ): Bipyrimidine core with dichloro and methoxyphenoxy groups. Higher reactivity due to two chlorine atoms, making it a precursor for nucleophilic substitutions (e.g., in Bosentan synthesis) .

Compound Core Structure Position 4 Position 5 Position 6 Key Applications
Target Compound 2,2'-Bipyrimidine Cl 2-Methoxyphenoxy 2-(1,1-Dimethylethoxy)ethoxy Pharmaceutical intermediate
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Single pyrimidine Cl - Ethoxy + methylthio Agrochemical synthesis
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine 2,2'-Bipyrimidine Cl 2-Methoxyphenoxy Cl Bosentan intermediate

Substituent Effects on Bioactivity and Stability

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione (): Replaces chlorine with dione groups (1H,5H-tautomers). Lacks the ethoxy side chain, reducing lipophilicity. Applications: Intermediate for fluorophores; nitro groups in related analogs reduce biocompatibility .

5-(2-Methoxyphenoxy)-4,6-bis(3-(4-nitrophenyl)-1H-pyrazole-1-yl)-2,2’-bipyrimidine (): Features nitrophenyl-pyrazole substituents. Nitro groups confer fluorescence but are metabolically unstable; requires reduction for biocompatibility .

Ethyl 4-chloro-[2,2'-bipyrimidine]-5-carboxylate ():

  • Ethyl carboxylate at position 5 enhances solubility but may reduce membrane permeability.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • Target Compound : The tert-butoxyethoxy chain increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine: Higher polarity due to chlorine (logP ~2.8), limiting tissue distribution.

Biological Activity

4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, with the CAS number 1177447-87-8, is a synthetic compound belonging to the bipyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C21H23ClN4O4
  • Molecular Weight : 430.88 g/mol
  • Structural Features : The compound features a bipyrimidine backbone with various substituents that may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. While detailed mechanisms specific to this compound are scarce, similar bipyrimidine derivatives have been shown to exhibit activities such as:

  • Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Some bipyrimidines are known to modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Bipyrimidine compounds have also been explored for their antimicrobial properties. Preliminary studies suggest that structural modifications can enhance efficacy against bacterial and fungal strains. The specific activity of this compound remains to be fully characterized but may follow similar trends observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry highlighted the effectiveness of modified bipyrimidines against breast cancer cell lines, showcasing significant reductions in cell viability and enhanced apoptosis rates .
    • Another research effort focused on the synthesis and evaluation of bipyrimidine derivatives demonstrated promising results in inhibiting tumor growth in xenograft models .
  • Enzyme Inhibition :
    • Research has indicated that certain bipyrimidines can inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth potential .
  • Toxicological Assessments :
    • Toxicological evaluations are essential for understanding the safety profile of new compounds. Studies on related bipyrimidines have revealed varying degrees of toxicity depending on structural modifications .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AnticancerReduced cell proliferation; induced apoptosis
AntimicrobialEffective against select bacterial strains
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of the bipyrimidine core with substituted ethoxy and phenoxy groups. Key challenges include regioselectivity during halogen displacement and steric hindrance from bulky substituents (e.g., 1,1-dimethylethoxy). Optimization strategies:

  • Reagent selection : Use ethanol as a solvent for reflux to enhance solubility of intermediates (e.g., 67% yield achieved in analogous bipyrimidine syntheses via 3-hour reflux) .
  • Temperature control : Maintain precise reflux conditions to avoid side reactions from thermally sensitive methoxyphenoxy groups.
  • Purification : Employ gradient crystallization (e.g., ice-water precipitation followed by ethanol recrystallization) to isolate pure products .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example:

  • Fukui indices identify regions prone to radical or ionic interactions .
  • Charge distribution analysis reveals electron-deficient pyrimidine rings, guiding substitution reactions.
  • Solvent effects are modeled using polarizable continuum models (PCM) to simulate reaction pathways in ethanol or DMSO .

Basic: What spectroscopic techniques are most effective for characterizing its structure and purity?

  • X-ray crystallography : Resolves molecular conformation and confirms substituent orientation (e.g., bipyrimidine dihedral angles in analogous compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). 19^19F NMR (if applicable) detects fluorinated impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies in enzyme inhibition or cytotoxicity results may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility effects : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays.
  • Metabolic interference : Conduct stability studies (e.g., HPLC monitoring) to confirm compound integrity in biological matrices .

Basic: What are common intermediates in its synthesis, and how are they characterized?

  • 4,6-Dihydrazinyl-5-(2-methoxyphenoxy)-2,2’-bipyrimidine : Synthesized via hydrazine displacement of chloro groups; characterized by IR (N-H stretch at 3300 cm1^{-1}) and 1^1H NMR .
  • Z-2-(4’-Nitrophenyl)-3-hydroxypropenals : Intermediate for pyrazole ring formation; confirmed by UV-Vis (λmax ~350 nm for nitro groups) .

Advanced: How do steric and electronic effects of substituents influence its biological interactions?

  • Steric effects : The 1,1-dimethylethoxy group may hinder binding to flat active sites (e.g., kinase ATP pockets).
  • Electronic effects : Electron-donating methoxy groups enhance π-stacking with aromatic residues in enzymes .
  • Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA/CoMSIA models to correlate substituent polarity with IC50_{50} values .

Basic: What purification techniques are recommended post-synthesis?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar byproducts.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities .

Advanced: How can byproducts from its synthesis be analyzed and minimized?

  • LC-MS profiling : Identify chlorinated dimers (m/z ~600–650) or dehalogenated products .
  • Reaction monitoring : In-situ IR tracks carbonyl intermediates (e.g., 1700 cm1^{-1} for ester byproducts).
  • Catalyst screening : Palladium/charcoal reduces dechlorination side reactions during coupling steps .

Basic: What are its potential applications in medicinal chemistry?

  • Anticancer agents : Targets topoisomerase II via intercalation (analogous bipyrimidines show IC50_{50} <10 µM) .
  • Antimicrobial scaffolds : Modifies membrane permeability in Gram-positive bacteria .
  • Enzyme probes : Fluorescent derivatives (e.g., nitrobenzoxadiazole tags) track target engagement in live cells .

Advanced: What isotopic labeling approaches track its metabolic fate in vitro?

  • 14^{14}C labeling : Introduce 14^{14}C at the chloropyrimidine position via Suzuki-Miyaura coupling with labeled boronic acids.
  • Stable isotopes (2^{2}H, 13^{13}C) : Synthesize deuterated methoxy groups (CD3_3O) for MS-based metabolic flux analysis .
  • PET tracers : Incorporate 18^{18}F at the phenoxy group for real-time biodistribution studies .

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